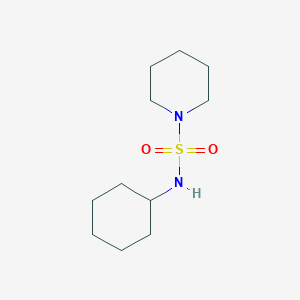
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form corresponding reduced products, such as 4-amino-1-(oxan-2-YL)-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various alkyl halides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-1-(oxan-2-YL)-1H-pyrazole, 4-amino-1-(oxan-2-YL)-1H-pyrazole, and various alkyl-substituted derivatives.
Oxidation Reactions: Products include 4-bromo-1-(oxan-2-YL)-1H-pyrazole-3-carboxylic acid and other oxidation products.
Reduction Reactions: Products include 4-amino-1-(oxan-2-YL)-1H-pyrazole and other reduced derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(oxan-2-YL)-1H-indazole: Similar in structure but contains an indazole ring instead of a pyrazole ring.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar in structure but contains a tetrahydro-2H-pyran-2-yl group instead of an oxan-2-yl group.
Uniqueness
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and an oxan-2-yl group in its structure. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C8H12BrN3O |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
4-bromo-1-(oxan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O/c9-6-5-12(11-8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2,(H2,10,11) |
Clé InChI |
ANXVXAXNGHDSBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


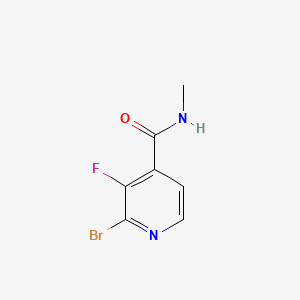
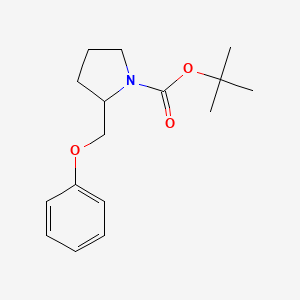
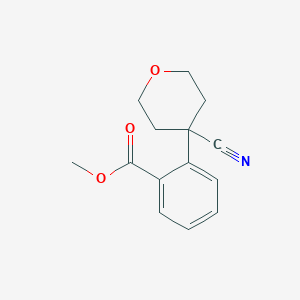
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
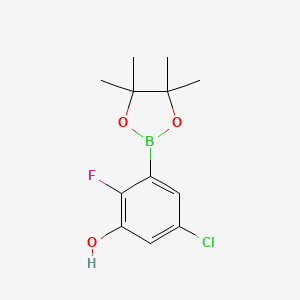
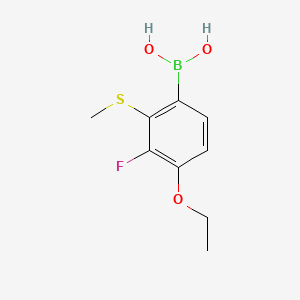

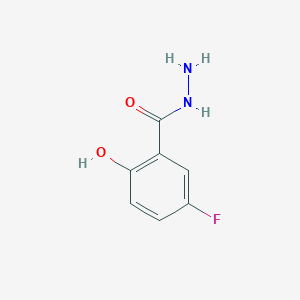

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
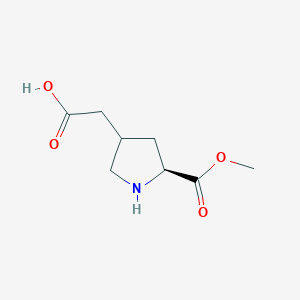
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)
